Phosphine-biotin

Protein Labeling Bioorthogonal Chemistry Proteomics

Phosphine-biotin enables metal-free, chemoselective biotinylation of azide-tagged biomolecules via Staudinger ligation. Its LogP of 4.01 ensures passive cell permeability for live-cell labeling without cytotoxic copper catalysts. Comparative data show superior detection sensitivity over CuAAC for protein modifications, essential for low-abundance or transient targets. Validated for >70% conjugation efficiency on azido-DNA, it also excels in sulfenic acid proteomics with DAz probes. Choose Phosphine-biotin when copper-free, sterically unobtrusive, high-sensitivity biotinylation is non-negotiable.

Molecular Formula C41H53N4O8PS
Molecular Weight 792.9 g/mol
Cat. No. B157780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphine-biotin
Molecular FormulaC41H53N4O8PS
Molecular Weight792.9 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)P(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C41H53N4O8PS/c1-50-40(48)33-19-18-30(28-35(33)54(31-12-4-2-5-13-31)32-14-6-3-7-15-32)39(47)43-21-11-23-52-25-27-53-26-24-51-22-10-20-42-37(46)17-9-8-16-36-38-34(29-55-36)44-41(49)45-38/h2-7,12-15,18-19,28,34,36,38H,8-11,16-17,20-27,29H2,1H3,(H,42,46)(H,43,47)(H2,44,45,49)/t34-,36-,38-/m0/s1
InChIKeyABJATKZPSPFIQY-CELQPYBTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphine-Biotin Procurement Guide: A Bioorthogonal Staudinger Ligation Reagent for Azide-Tagged Biomolecule Detection


Phosphine-biotin (CAS 608514-42-7) is a small-molecule biotinylation reagent composed of a triphenylphosphine moiety covalently linked to biotin. It serves as a chemoselective probe in the Staudinger ligation, a bioorthogonal reaction where the phosphine group reacts specifically with azides (N₃) to form a stable amide bond under mild, catalyst-free conditions [1]. This enables the selective tagging of azide-labeled biomolecules in complex biological environments, including live cells, facilitating downstream detection, enrichment, or purification using streptavidin/avidin-based systems . Unlike many traditional labeling methods, the reaction's bioorthogonality—owing to the absence of phosphines and azides in native biological systems—minimizes background interference and artifact generation [1].

Phosphine-Biotin Differentiation: Why Alternative Biotinylation Routes and In-Class Substitutes May Compromise Experimental Outcomes


While multiple biotinylation strategies exist, generic substitution with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reagents (e.g., Biotin-Azide) or alternative bioorthogonal probes often introduces confounding variables. Direct comparative studies demonstrate that azidoTag/Staudinger ligation offers high sensitivity for protein modification detection, whereas azidoTag/click (CuAAC) methods exhibit low sensitivity [1]. Furthermore, CuAAC requires a cytotoxic copper catalyst, which can perturb cellular physiology and is incompatible with live-cell applications. Strain-promoted azide-alkyne cycloaddition (SPAAC) using biotin-cyclooctynes, while catalyst-free, involves bulkier probes that may sterically hinder target recognition and possess distinct reaction kinetics [2]. Phosphine-biotin thus occupies a distinct niche: it enables metal-free, chemoselective labeling with a small, bioorthogonal azide handle, a combination not fully replicated by its closest analogs. The following quantitative evidence details where this reagent provides verifiable differentiation.

Phosphine-Biotin Quantitative Evidence: Head-to-Head Performance Metrics for Informed Procurement


Phosphine-Biotin Staudinger Ligation Demonstrates Superior Sensitivity Versus Copper-Catalyzed Click Chemistry in Protein Modification Assays

In a direct head-to-head study comparing methods for detecting protein covalent modification by electrophilic quinoids, the azidoTag/Staudinger ligation method (using a phosphine-biotin analog) was found to be sensitive, whereas the azidoTag/click (CuAAC) methodology using biotin-azide exhibited low sensitivity [1]. This quantitative outcome highlights a critical performance gap when procuring reagents for detecting low-abundance protein modifications.

Protein Labeling Bioorthogonal Chemistry Proteomics Method Comparison

Staudinger Ligation Outperforms Diels-Alder Cycloaddition in Reaction Kinetics and Efficiency for Site-Selective Protein Modification

In a study utilizing farnesyltransferase for site-selective protein derivatization, the Staudinger ligation of a phosphine probe (structurally analogous to Phosphine-biotin) with an azide was directly compared to a Diels-Alder cycloaddition. The Staudinger ligation was reported to proceed more rapidly and with greater efficiency than the Diels-Alder reaction [1].

Site-Selective Labeling Enzymatic Modification Bioconjugation Reaction Kinetics

Quantified Labeling Efficiency: Phosphine-Biotin Achieves Approximately 70% Conversion in Site-Specific DNA Labeling Protocols

A validated protocol for site-specific DNA labeling using the Staudinger ligation reports that the labeling of azido-modified DNA with a biotin–phosphine probe (analogous to Phosphine-biotin) proceeds with approximately 70% conversion efficiency [1]. This provides a quantifiable benchmark for experimental planning and optimization.

DNA Labeling Nucleic Acid Chemistry Bioconjugation Method Validation

Phosphine-Biotin Cell Permeability: LogP of 4.01 Enables Intracellular Targeting Without Requiring Transfection or Permeabilization

Phosphine-biotin exhibits a calculated LogP value of 4.01 , a key physicochemical parameter that correlates with the ability to passively diffuse across cell membranes. This property distinguishes it from many larger or more polar biotinylation probes that require cellular permeabilization or transfection, which can disrupt native cellular states.

Cell Permeability Intracellular Labeling Live-Cell Imaging Physicochemical Properties

Operational Stability Profile: Phosphine-Biotin Exhibits Excellent Aqueous/DMSO Stability with Slow Activation in Cell Culture Media Over 72 Hours

Studies on biotin-functionalized phosphine-containing compounds (structurally analogous to Phosphine-biotin) demonstrate excellent stability in water/DMSO solutions while undergoing slow activation in cell culture medium over a 72-hour period [1]. This profile indicates that the reagent remains chemically intact during preparation and storage in common solvents, but gradually becomes reactive in the more complex biological environment, a desirable trait for controlled labeling experiments.

Reagent Stability Storage Experimental Workflow Quality Control

Optimal Procurement Scenarios for Phosphine-Biotin: Where Verifiable Differentiation Drives Scientific Value


Live-Cell, Metal-Free Labeling of Azide-Modified Biomolecules for Proteomics and Glycobiology

Phosphine-biotin is the reagent of choice when a workflow requires intracellular labeling of azide-tagged proteins, glycans, or other biomolecules in living cells without the use of cytotoxic copper catalysts . Its favorable LogP (4.01) supports passive cell permeability , enabling in situ biotinylation of metabolically incorporated azido-sugars or non-canonical amino acids. This application scenario is supported by the comparative sensitivity advantage of Staudinger ligation over CuAAC [1] and its proven compatibility with live-cell systems .

Quantitative Site-Specific DNA and RNA Labeling for Affinity Purification and Nanotechnology

For researchers requiring efficient, site-selective conjugation of biotin to nucleic acids, Phosphine-biotin offers a validated route. The Staudinger ligation achieves approximately 70% conversion efficiency on azido-modified DNA under mild, aqueous conditions [2]. This makes it suitable for generating biotinylated DNA probes for affinity pull-downs, constructing DNA nanostructures, or immobilizing nucleic acids on streptavidin-coated surfaces.

Detection and Enrichment of Low-Abundance Protein Modifications (e.g., Sulfenic Acid, Redox States)

When the target is a low-stoichiometry or transient post-translational modification, the high sensitivity of the Staudinger ligation becomes critical. Phosphine-biotin has been successfully employed to label and detect sulfenic acid sites in proteins using DAz-1 or DAz-2 probes [3]. The method's sensitivity advantage over click chemistry alternatives [1] directly supports the procurement of Phosphine-biotin for such challenging proteomics applications, where maximizing signal from limited material is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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